(-)-Hinokiresinol

Description

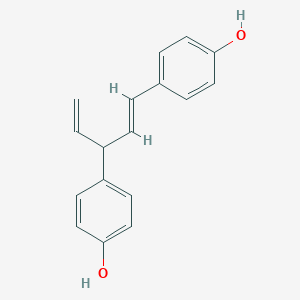

Structure

3D Structure

Properties

IUPAC Name |

4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUNWQYYMXIRB-ZRFDWSJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317776 | |

| Record name | Hinokiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-24-3 | |

| Record name | Hinokiresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17676-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of (-)-Hinokiresinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative biological activity. Furthermore, this guide elucidates its mechanism of action, with a particular focus on its modulation of inflammatory signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, systematically named 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol, is a norlignan with the molecular formula C₁₇H₁₆O₂.[1] Its structure is characterized by two hydroxyphenyl moieties linked by a five-carbon chain containing two double bonds. The stereochemistry of this compound is defined by the (S) configuration at the C-3 chiral center and an (E) configuration for the double bond between C-1 and C-2.[1] This specific stereoisomer is also referred to as trans-hinokiresinol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₂ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| IUPAC Name | 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | [1] |

| Stereochemistry | (1E, 3S) | [1] |

| CAS Number | 17676-24-3 | [1] |

| Synonyms | trans-Hinokiresinol | [1] |

Biological Activities and Quantitative Data

This compound and its isomers have demonstrated a range of biological activities, including anti-inflammatory, estrogenic, antioxidant, and anti-angiogenic effects. While much of the quantitative data available is for its cis-isomer, nyasol, studies indicate that both isomers possess similar, though sometimes stereo-specific, activities.[2]

Table 2: Summary of Biological Activities and Quantitative Data

| Biological Activity | Target/Assay | Test Substance | IC₅₀ / Activity | Reference |

| Anti-inflammatory | COX-2 mediated PGE₂ production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] |

| iNOS-mediated NO production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] | |

| 5-Lipoxygenase (5-LOX) mediated leukotriene production (A23187-treated RBL-1 cells) | (-)-Nyasol (cis-isomer) | Inhibition observed | [3] | |

| Estrogenic Activity | Estrogen Receptor Binding | Hinokiresinol (trans and cis isomers) | Appreciable binding activity | [4] |

| Proliferation of T47D breast cancer cells | Hinokiresinol (trans and cis isomers) | Stimulatory effect | [4] | |

| Anti-angiogenic | bFGF or VEGF-induced endothelial cell proliferation | cis-Hinokiresinol | Selective inhibition | |

| Antioxidant | Free radical scavenging | trans- and cis-Hinokiresinol | Similar activities observed | [2] |

| Neuronal injury in cultured cortical neurons (oxygen-glucose deprivation) | trans-Hinokiresinol | Significant decrease in injury | [2] |

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory properties of hinokiresinol isomers are, in part, attributed to their ability to inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide. This is achieved through the suppression of the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] The expression of both COX-2 and iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for COX-2 and iNOS, thereby inducing their transcription and leading to an inflammatory response. While direct evidence for this compound is still emerging, related compounds are known to inhibit this pathway.

Figure 1. The canonical NF-κB signaling pathway leading to the expression of pro-inflammatory proteins.

Experimental Protocols

Isolation of this compound from Chamaecyparis obtusa

This compound can be isolated from the heartwood of Chamaecyparis obtusa. The following is a general protocol based on established phytochemical methods.

Workflow for Isolation

Figure 2. General workflow for the isolation of this compound.

Detailed Methodology:

-

Material Preparation: Air-dried and powdered heartwood of Chamaecyparis obtusa is used as the starting material.

-

Extraction: The powdered wood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure maximum yield.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Estrogen Receptor Binding Assay

The estrogenic activity of this compound can be assessed by its ability to bind to the estrogen receptor (ER). A competitive binding assay is a common method for this evaluation.

Methodology:

-

Preparation of ER-containing Cytosol: Uterine tissue from ovariectomized rats is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[4] The protein concentration of the cytosol is determined.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound, this compound.[4]

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Receptor-bound radiolabeled estradiol is separated from the unbound ligand. This can be achieved by methods such as hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation followed by centrifugation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The results are plotted as the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂, is determined. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. Its anti-inflammatory and estrogenic properties, in particular, suggest potential therapeutic applications in a variety of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the pharmacological potential of this compound. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

(-)-Hinokiresinol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinokiresinol is a naturally occurring norlignan that has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, particularly its influence on key signaling pathways. All quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound and its isomers are found in a variety of plant species. The stereochemistry of the molecule can vary depending on the source. The cis-isomer, commonly referred to as (-)-Nyasol, is predominantly found in herbaceous monocotyledons, while the trans-isomer, (E)-hinokiresinol, is characteristic of conifer heartwood.

| Plant Species | Family | Plant Part | Isomer | Reference |

| Anemarrhena asphodeloides | Asparagaceae | Rhizomes | cis-(-)-Hinokiresinol ((-)-Nyasol) | [1] |

| Chamaecyparis obtusa (Japanese Cypress) | Cupressaceae | Heartwood (especially branch heartwood) | (E)-Hinokiresinol | [2] |

| Trapa pseudoincisa | Lythraceae | - | cis-Hinokiresinol |

Table 1: Natural Sources of Hinokiresinol Isomers

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies reported in the literature for the isolation of norlignans from Anemarrhena asphodeloides.

Experimental Protocol: Isolation of this compound from Anemarrhena asphodeloides Rhizomes

1. Extraction:

-

Dried and powdered rhizomes of Anemarrhena asphodeloides are subjected to extraction. A common method is ultrasonic extraction with 50% methanol.[2]

-

Alternatively, a more exhaustive extraction can be performed by refluxing the powdered rhizomes with water, followed by precipitation with 95% ethanol.

2. Preliminary Purification:

-

The crude extract is concentrated under reduced pressure.

-

For aqueous extracts, the concentrate can be passed through a macroporous resin column to remove highly polar compounds.

-

The resulting extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components. This compound is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by preparative RP-HPLC.

-

Column: A C18 column, such as a Capcell Pak C18 (150 x 4.6 mm, 3 µm), is commonly used.[3]

-

Mobile Phase: A gradient of acetonitrile, methanol, and 0.1% formic acid in water is employed.[3] The specific gradient profile is optimized to achieve separation of the target compound.

-

Detection: The eluent is monitored using a UV detector, typically at 260 nm.[3]

-

-

Structure Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Precise yield data for this compound from its natural sources is not extensively reported in the literature. However, some studies provide data that can be used to estimate its concentration. For Chamaecyparis obtusa, it has been noted that branch heartwood contains higher concentrations of hinokiresinol compared to the trunk.

| Plant Source | Plant Part | Method | Concentration/Yield | Reference |

| Anemarrhena asphodeloides | Rhizomes | Reversed-Phase Liquid Chromatography | Linear range of 0.5-20.0 µg/mL for nyasol in extract | [3] |

| Chamaecyparis obtusa | Branch Heartwood | - | Qualitatively described as "high concentrations" | [4] |

Table 2: Quantitative Information for this compound

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and anti-angiogenic activities. These effects are attributed to its ability to modulate key signaling pathways involved in these processes.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The expression of these enzymes is largely regulated by the transcription factor NF-κB.

Anti-Angiogenic Activity

This compound has been shown to inhibit angiogenesis by interfering with the signaling pathways of key growth factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[5] These growth factors are crucial for endothelial cell proliferation, migration, and tube formation, which are key steps in the formation of new blood vessels. The downstream signaling of VEGF and bFGF receptors often involves the PI3K/Akt and MAPK/ERK pathways.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anti-angiogenic properties. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The elucidation of its inhibitory effects on key signaling pathways, including NF-κB, VEGF, and bFGF pathways, provides a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to establish more precise quantitative yields from its natural sources and to further delineate the specific molecular interactions of this compound within these signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Preparative separation of the polar part from the rhizomes of Anemarrhena asphodeloides using a hydrophilic C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Hinokiresinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of norlignans, with a specific focus on the pharmacologically relevant molecule, (-)-hinokiresinol. Norlignans are a class of phenylpropanoid derivatives that exhibit a wide range of biological activities, making their synthesis and derivatization a subject of intense research in drug discovery. This document outlines the key enzymatic steps, presents available quantitative data, details experimental protocols, and provides a visual representation of the metabolic cascade leading to the formation of this compound.

Introduction to Norlignan Biosynthesis

Norlignans, including this compound, originate from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The biosynthesis of these compounds involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into various phenolic precursors. A key step in the formation of many lignans and norlignans is the stereoselective coupling of these precursors, a process often guided by dirigent proteins.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the conversion of L-phenylalanine and culminates in a unique enzymatic rearrangement. The key enzymes and intermediates are detailed below.

Upstream Phenylpropanoid Pathway

The initial steps of the pathway are shared with the general phenylpropanoid metabolism:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

Activation of p-Coumaric Acid: For its subsequent incorporation into the norlignan backbone, p-coumaric acid must be activated. This is achieved through the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .

Formation of the Precursor: (7E,7'E)-4-Coumaryl 4-coumarate

The direct precursor to hinokiresinol is the dimeric ester, (7E,7'E)-4-coumaryl 4-coumarate. While it is understood that this molecule is formed from precursors derived from the phenylpropanoid pathway, such as p-coumaroyl-CoA and a p-coumaroyl moiety, the specific enzyme catalyzing this esterification has not yet been definitively identified in the scientific literature. This represents a key area for future research in the elucidation of norlignan biosynthesis.

The Key Rearrangement Step: Hinokiresinol Synthase

The final and most critical step in the formation of hinokiresinol is the conversion of (7E,7'E)-4-coumaryl 4-coumarate. This reaction is catalyzed by hinokiresinol synthase (HRS) .[1] A fascinating aspect of this enzyme is its subunit composition and its role in determining the stereochemistry of the product.[1]

-

Hinokiresinol Synthase (HRS): This enzyme is a heterodimer composed of two distinct subunits, HRSα and HRSβ.[1]

-

Stereochemical Control: The individual recombinant subunits, HRSα and HRSβ, each catalyze the formation of the unnatural (E)-hinokiresinol. However, when the two subunits are present together as a heterodimer, they exclusively produce the naturally occurring (-)-(Z)-hinokiresinol.[1] This indicates a sophisticated mechanism of stereochemical control exerted by the quaternary structure of the enzyme.

Quantitative Data

The following table summarizes the available quantitative data for the key enzyme in the biosynthesis of this compound.

| Enzyme | Substrate | Parameter | Value | Reference |

| Hinokiresinol Synthase (HRS) (heterodimer) | (7E,7'E)-4-Coumaryl 4-coumarate | Km | 0.44 µM | [1] |

| Optimal pH | 6.0 | [1] | ||

| Optimal Temperature | 30°C | [1] |

Note: Vmax and kcat values for hinokiresinol synthase and its individual subunits are not currently available in the cited literature.

Experimental Protocols

This section provides a detailed methodology for a key experiment in the study of this compound biosynthesis.

Hinokiresinol Synthase (HRS) Enzyme Assay

This protocol is adapted from the methodology used for the characterization of recombinant hinokiresinol synthase.

Objective: To determine the activity of hinokiresinol synthase by measuring the formation of hinokiresinol from (7E,7'E)-4-coumaryl 4-coumarate.

Materials:

-

Purified recombinant HRSα and HRSβ subunits

-

(7E,7'E)-4-coumaryl 4-coumarate (substrate)

-

50 mM Potassium phosphate buffer (pH 6.0)

-

Ethyl acetate

-

Internal standard (e.g., a known amount of a related, stable compound for GC-MS quantification)

-

Microcentrifuge tubes

-

Incubator or water bath at 30°C

-

Vortex mixer

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

5 µg of purified recombinant HRSα

-

5 µg of purified recombinant HRSβ

-

50 mM potassium phosphate buffer (pH 6.0)

-

-

Substrate Addition: To initiate the reaction, add (7E,7'E)-4-coumaryl 4-coumarate to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes. The reaction time should be within the linear range of the enzyme activity.

-

Reaction Termination and Extraction: Stop the reaction by adding 600 µL of ethyl acetate. To facilitate accurate quantification, add a known amount of an appropriate internal standard to the ethyl acetate.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the product into the organic phase. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Sample Preparation for Analysis: Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube. Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended for GC-MS): For GC-MS analysis, the extracted product can be derivatized (e.g., silylated) to improve its volatility and chromatographic behavior.

-

GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the hinokiresinol product based on its retention time and mass spectrum, using the internal standard for calibration.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key pathways and relationships described in this guide.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Caption: Stereochemical control by hinokiresinol synthase subunits.

References

physical and chemical properties of (-)-Hinokiresinol

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of (-)-Hinokiresinol. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural lignan. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and visualizes relevant pathways and workflows.

Physicochemical Properties

This compound, a naturally occurring norlignan, possesses a unique chemical structure that contributes to its diverse biological activities. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 252.31 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | --INVALID-LINK--[1] |

| Synonyms | (-)-Nyasol, cis-Hinokiresinol | --INVALID-LINK--[3][4][5] |

| Absolute Configuration | S | --INVALID-LINK--[6] |

| CAS Number | 17676-24-3 | --INVALID-LINK--[2] |

| Computed XLogP3 | 4.4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) are crucial for the structural elucidation and confirmation of this compound. While specific spectral charts and peak lists are not publicly available, the literature confirms that these techniques have been used for its characterization. It is known that hinokiresinol can exist as (E)- and (Z)-isomers, which can be distinguished by their spectroscopic features, particularly in NMR.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being of significant interest. It has been shown to inhibit key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Assays

This protocol describes the determination of the inhibitory effect of this compound on the production of prostaglandins (via COX-2) and nitric oxide (via iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Cells are seeded in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL).

-

Incubation: The cells are incubated for an additional 24 hours.

-

Quantification of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Quantification of Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the supernatant is determined using a commercial ELISA kit.

This protocol outlines the procedure to assess the inhibitory effect of this compound on the activity of 5-lipoxygenase.

Methodology:

-

Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound for a specified time at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.

In Vivo Anti-angiogenesis Assay

This in vivo model is used to evaluate the anti-angiogenic potential of this compound.

Methodology:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Corneal Micropocket Surgery: A small pocket is surgically created in the avascular cornea of the mouse eye.

-

Pellet Implantation: A slow-release pellet containing a pro-angiogenic factor, such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF), is implanted into the corneal pocket.

-

Treatment: The mice are treated with this compound, typically administered topically to the eye, or via other systemic routes.

-

Observation and Quantification: The growth of new blood vessels from the limbal vasculature into the cornea is observed and quantified daily for a set period (e.g., 5-7 days) using a stereomicroscope. The area of neovascularization is measured and compared between treated and control groups.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and potential anti-angiogenic properties. This guide provides a foundational understanding of its physicochemical characteristics and detailed protocols for its biological evaluation. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive spectroscopic analysis and determination of its pharmacokinetic and pharmacodynamic profiles.

References

- 1. This compound | C17H16O2 | CID 12310493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hinokiresinol | C17H16O2 | CID 5377291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of (-)-Hinokiresinol: A Technical Guide for Researchers

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its key pharmacological effects, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Anti-inflammatory Activity

This compound, also known as (-)-Nyasol or cis-hinokiresinol, demonstrates significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.[1][2] It has been shown to be a broad-spectrum inhibitor of eicosanoid and nitric oxide production.[1][2]

Quantitative Data: Anti-inflammatory Effects

| Activity | Model System | Treatment | Result | Reference |

| PGE2 Production Inhibition | LPS-treated RAW 264.7 cells | > 1 µM this compound | Significant inhibition of COX-2 mediated PGE2 production | [1][2] |

| Nitric Oxide (NO) Production Inhibition | LPS-treated RAW 264.7 cells | > 1 µM this compound | Significant inhibition of iNOS-mediated NO production | [1][2] |

| Leukotriene Production Inhibition | A23187-treated RBL-1 cells | Not specified | Inhibition of 5-LOX-mediated leukotriene production | [1][2] |

| Paw Edema Inhibition (in vivo) | Carrageenan-induced mice | 24-120 mg/kg this compound | 28.6 - 77.1% inhibition | [1][2] |

Experimental Protocols

Inhibition of PGE2 and NO Production in RAW 264.7 Macrophages [1][2]

-

Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in an appropriate medium.

-

Stimulation: Cells are treated with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.

-

Treatment: Concurrently with LPS stimulation, cells are treated with various concentrations of this compound.

-

Quantification:

-

NO Production: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

-

PGE2 Production: The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA).

-

Inhibition of Leukotriene Production in RBL-1 Cells [1][2]

-

Cell Culture: Rat basophilic leukemia (RBL-1) cells are maintained in culture.

-

Stimulation: The calcium ionophore A23187 is used to stimulate the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes.

-

Treatment: Cells are treated with this compound during stimulation.

-

Analysis: The levels of leukotrienes in the cell supernatant are quantified, typically by high-performance liquid chromatography (HPLC) or ELISA.

Carrageenan-Induced Paw Edema in Mice [2]

-

Animal Model: An acute inflammatory response is induced in mice by injecting a solution of carrageenan into the plantar surface of the hind paw.

-

Treatment: this compound is administered to the mice, typically orally or intraperitoneally, at various doses prior to or after the carrageenan injection.

-

Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group that received only the vehicle.

Signaling Pathway

Antioxidant and Anti-atherogenic Activity

This compound exhibits notable antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. These activities contribute to its potential as an anti-atherogenic agent.[3][4]

Quantitative Data: Antioxidant and Anti-atherogenic Effects

| Activity | Assay | IC50 Value (µM) | Reference |

| Radical Scavenging | ABTS cation radical scavenging | 45.6 | [3][4] |

| Radical Scavenging | Superoxide anion radical scavenging | 40.5 | [3][4] |

| LDL Oxidation Inhibition | - | 5.6 | [3][4] |

| Enzyme Inhibition | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 284.7 | [3][4] |

| Enzyme Inhibition | Human acyl-coenzyme A:cholesterol acyltransferase-1 (hACAT1) | 280.6 | [3][4] |

| Enzyme Inhibition | Human acyl-coenzyme A:cholesterol acyltransferase-2 (hACAT2) | 398.9 | [3][4] |

Experimental Protocols

ABTS Radical Scavenging Assay [3][4]

-

Radical Generation: The ABTS•+ radical cation is generated by reacting 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with an oxidizing agent like potassium persulfate.

-

Reaction: The pre-formed ABTS•+ solution is mixed with various concentrations of this compound.

-

Measurement: The reduction in absorbance, which indicates the scavenging of the radical, is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.

Superoxide Anion Radical Scavenging Assay [3][4]

-

Radical Generation: Superoxide radicals (O2•−) are typically generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system, or an enzymatic system like xanthine/xanthine oxidase.

-

Detection: The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product.

-

Treatment: The reaction is carried out in the presence of various concentrations of this compound.

-

Measurement: The absorbance of the formazan product is measured spectrophotometrically. A decrease in absorbance in the presence of the compound indicates its superoxide scavenging activity.

-

Calculation: The IC50 value is calculated based on the percentage of inhibition of NBT reduction.

-

Isolation: Low-density lipoprotein (LDL) is isolated from human plasma.

-

Oxidation: LDL oxidation is induced by incubation with a pro-oxidant, commonly copper sulfate (CuSO4).

-

Treatment: The oxidation reaction is performed in the presence of various concentrations of this compound.

-

Monitoring: The extent of LDL oxidation is monitored by measuring the formation of conjugated dienes through changes in absorbance at 234 nm or by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

-

Evaluation: The inhibitory effect of this compound on LDL oxidation is determined, and the IC50 value is calculated.

Experimental Workflow

Neuroprotective Effects

This compound and its isomers have demonstrated neuroprotective potential in models of ischemic stroke.[5] While some studies use the general term "hinokiresinol" or its related compound "hinokitiol," the findings suggest a class effect that warrants further investigation specifically for the (-)-enantiomer. The mechanism appears to involve the modulation of neuroinflammation.

Quantitative Data: Neuroprotective Effects

| Activity | Model System | Treatment | Result | Reference |

| Infarct Volume Reduction | MCAO rats | Post-ischemic treatment | trans-hinokiresinol: 13.65 ± 1.55% vs vehicle: 24.37 ± 0.91%cis-hinokiresinol: 12.93 ± 1.73% vs vehicle: 24.37 ± 0.91% | [5] |

| Microglial/Macrophage Infiltration Inhibition | MCAO rats | Post-ischemic treatment | trans-hinokiresinol: 46.8% inhibitioncis-hinokiresinol: 43.9% inhibition | [5] |

Note: The study cited used both cis- and trans-hinokiresinol isomers. This compound is the cis isomer.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats [5]

-

Animal Model: Ischemic stroke is induced in rats by transiently occluding the middle cerebral artery (MCA), typically for 1.5 hours, followed by a period of reperfusion (e.g., 24 hours).

-

Treatment: Hinokiresinol isomers are administered intravenously at a specific time point after the onset of ischemia.

-

Infarct Volume Assessment: After the reperfusion period, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified using image analysis software.

-

Immunohistochemistry: Brain sections are stained for specific markers of inflammation, such as ED-1, to identify and quantify the infiltration of microglia and macrophages into the ischemic lesion.

Logical Relationship Diagram

Anticancer and Anti-Angiogenic Activity

This compound has been reported to possess anti-angiogenic properties by selectively inhibiting the proliferation, migration, and tube formation of endothelial cells.[6] Furthermore, the related compound hinokitiol has shown anticancer effects by downregulating matrix metalloproteinases (MMPs) and enhancing antioxidant enzymes.[7][8]

Quantitative Data: Anticancer and Anti-Angiogenic Effects

| Activity | Model System | Treatment | Result | Reference |

| Anti-Angiogenesis | HUVECs | Not specified | Selective inhibition of endothelial cell proliferation, migration, and tube formation | [6] |

| Anti-Angiogenesis (in vivo) | Mouse corneal neovascularization model | Not specified | Reduction of VEGF-induced vessel growth | [6] |

| MMP-9/2 Inhibition (Hinokitiol) | B16-F10 melanoma cells | Concentration-dependent | Significant suppression of MMP-9 and MMP-2 enzymatic activities | [7] |

| Antioxidant Enzyme Enhancement (Hinokitiol) | B16-F10 melanoma cells | 1-5 µM | Increased activities of catalase (CAT) and superoxide dismutase (SOD) | [9] |

Experimental Protocols

Endothelial Cell Proliferation, Migration, and Tube Formation Assays [6]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

-

Proliferation Assay: HUVECs are treated with growth factors like bFGF or VEGF in the presence of various concentrations of this compound. Cell viability is assessed using assays like MTT or by direct cell counting.

-

Migration Assay (Wound Healing): A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with this compound, and the rate of closure of the scratch is monitored over time.

-

Tube Formation Assay: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of this compound, the formation of capillary-like structures (tubes) is observed and quantified under a microscope.

Mouse Corneal Neovascularization Model [6]

-

Model Induction: A micropellet containing an angiogenic factor such as VEGF is implanted into a pocket created in the cornea of a mouse.

-

Treatment: The animal is treated with this compound, for example, through systemic administration.

-

Evaluation: After a set period, the ingrowth of new blood vessels from the limbus into the normally avascular cornea is measured and quantified.

Gelatin Zymography for MMP Activity [7]

-

Sample Preparation: Conditioned media from B16-F10 melanoma cells treated with hinokitiol is collected.

-

Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin.

-

Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: The gel is incubated in a developing buffer that allows the MMPs to digest the gelatin in the gel.

-

Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands corresponds to the level of MMP activity.

Signaling Pathway

Estrogen-like Activity

Geometrical isomers and enantiomers of hinokiresinol have been found to possess significant estrogen receptor binding activity.[10] Notably, (3S)-cis-hinokiresinol, which corresponds to this compound, displayed the highest activity in one study, even greater than the well-known phytoestrogen genistein.[10]

Key Findings

-

Receptor Binding: this compound demonstrates appreciable binding to the estrogen receptor.[10]

-

Agonistic Activity: It stimulates the proliferation of estrogen-dependent T47D breast cancer cells. This effect is blocked by estrogen antagonists, confirming its role as an estrogen agonist.[10]

Experimental Protocols

Estrogen Receptor Binding Assay [10]

-

Receptor Preparation: Estrogen receptors are typically prepared from the uterine cytosol of animals like cattle.

-

Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound).

-

Separation: Bound and unbound radiolabeled estradiol are separated (e.g., using dextran-coated charcoal).

-

Quantification: The radioactivity of the bound fraction is measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding to the estrogen receptor.

-

Analysis: The data is used to calculate the relative binding affinity (RBA) compared to estradiol.

Cell Proliferation Assay in T47D Cells [10]

-

Cell Culture: Estrogen-dependent T47D human breast cancer cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are treated with various concentrations of this compound, with or without an estrogen antagonist (e.g., ICI 164,384).

-

Proliferation Measurement: After a period of incubation (e.g., 6 days), cell proliferation is assessed using methods such as the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.

-

Evaluation: An increase in cell number in the presence of this compound indicates a proliferative effect. The reversal of this effect by an estrogen antagonist confirms that the proliferation is mediated through the estrogen receptor.

This guide summarizes the current understanding of the multifaceted biological activities of this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry, facilitating further exploration of this promising natural compound.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and antiatherogenic activity of cis-Hinokiresinol from Trapa pseudoincisa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hinokitiol Exerts Anticancer Activity through Downregulation of MMPs 9/2 and Enhancement of Catalase and SOD Enzymes: In Vivo Augmentation of Lung Histoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hinokitiol Exerts Anticancer Activity through Downregulation of MMPs 9/2 and Enhancement of Catalase and SOD Enzymes: In Vivo Augmentation of Lung Histoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of (-)-Hinokiresinol as a Potent Anti-Inflammatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinokiresinol, a naturally occurring norlignan, has demonstrated significant promise as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of its pharmacological properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its anti-inflammatory effects. Through the inhibition of key pro-inflammatory enzymes and modulation of critical signaling pathways, this compound presents a compelling profile for further investigation and development as a novel therapeutic for inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. This compound, also known as (-)-Nyasol, has emerged from natural sources as a promising candidate, exhibiting a multi-pronged approach to dampening the inflammatory cascade.

Mechanism of Action: A Multi-Target Approach

This compound exerts its anti-inflammatory effects by targeting several key enzymatic and signaling pathways involved in the inflammatory process.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to be a broad-spectrum inhibitor of enzymes responsible for the production of inflammatory mediators.[1][2]

-

Cyclooxygenase-2 (COX-2): This enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. This compound significantly inhibits COX-2-mediated prostaglandin E2 (PGE2) production.[1][2]

-

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. This compound effectively suppresses iNOS-mediated NO production.[1][2]

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. This compound demonstrates inhibitory activity against 5-LOX.[1][2]

Modulation of Key Signaling Pathways

The anti-inflammatory properties of this compound are further attributed to its ability to modulate intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), it promotes the transcription of numerous pro-inflammatory genes, including those for COX-2 and iNOS. This compound has been shown to inhibit the transcriptional activity of NF-κB and the degradation of its inhibitory protein, IκB-α, in LPS-stimulated RAW 264.7 cells.[3] This action effectively blocks a critical upstream event in the inflammatory response.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway, including ERK, is also implicated in the regulation of inflammatory responses. Evidence suggests that this compound can down-regulate the activation of the Akt and ERK signaling pathways in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[3]

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Pathway | Cell Line | Stimulant | IC50 Value | Reference |

| iNOS | RAW 264.7 macrophages | LPS | Not explicitly stated, but significant inhibition of NO production observed. | [3] |

| NF-κB Transcriptional Activity | RAW 264.7 macrophages | LPS | Not explicitly stated, but significant inhibition observed. | [3] |

Note: While the referenced study demonstrates significant inhibitory effects, specific IC50 values for COX-2, iNOS, and 5-LOX by this compound were not provided in the available search results. The provided data for iNOS and NF-κB indicates a qualitative inhibitory effect.

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Dosage (mg/kg) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced paw edema in mice | 24 - 120 | 28.6 - 77.1 | [2] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory potential of this compound.

In Vitro Inhibition of NO and PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is fundamental for assessing the inhibitory effect of a compound on the production of key inflammatory mediators.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Carrageenan-Induced Paw Edema in Mice

This is a widely used and well-established model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

-

Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week before the experiment.

-

Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at various doses. The control group receives the vehicle alone.

-

Induction of Edema: After a specific time post-compound administration (e.g., 1 hour), a subplantar injection of 1% carrageenan solution in saline is made into the right hind paw of each mouse.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits inflammation by targeting the NF-κB and MAPK signaling pathways.

References

- 1. Nyasol | IL Receptor | ERK | IκB/IKK | NF-κB | Akt | NOS | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Hinokiresinol: A Technical Guide to its Phytoestrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention for its phytoestrogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its isomers as modulators of estrogen signaling. It details the quantitative data on their binding affinities to estrogen receptors and their effects on cell proliferation, presents the experimental methodologies used to ascertain these activities, and visualizes the known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology who are investigating the therapeutic potential of phytoestrogens.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activities. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors (ERs), thereby modulating estrogenic signaling pathways. These interactions can lead to a range of physiological effects, making phytoestrogens a subject of intense research for their potential therapeutic applications in hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain types of cancer.

This compound, a norlignan found in various plants, and its stereoisomers have been identified as potent phytoestrogens. Notably, the biological activity of hinokiresinol is highly dependent on its stereochemistry, with different isomers displaying varying affinities for estrogen receptors and potencies in functional assays. This guide will delve into the specifics of these structure-activity relationships and the molecular mechanisms underlying the phytoestrogenic effects of this compound.

Chemical and Physical Properties

This compound is a norlignan with the chemical formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . It exists as several stereoisomers, primarily cis and trans isomers, which are also referred to as nyasol and hinokiresinol, respectively. The specific enantiomers of these isomers exhibit distinct biological activities.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Class | Norlignan |

| Key Isomers | This compound (trans), Nyasol (cis) |

Phytoestrogenic Activity: Quantitative Data

The estrogenic activity of this compound and its isomers has been quantified through various in vitro assays. The data consistently demonstrates that the cis-isomer, particularly the (3S)-cis-hinokiresinol enantiomer (nyasol), possesses the most potent estrogenic activity.

Table 1: Estrogen Receptor Binding Affinity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of hinokiresinol isomers for estrogen receptor binding. A lower IC₅₀ value indicates a higher binding affinity.

| Compound | Estrogen Receptor Subtype | IC₅₀ (nM) | Reference |

| (3R)-cis-Hinokiresinol | Not Specified | 400 | [1] |

| (3S)-cis-Hinokiresinol (Nyasol) | Not Specified | 60 | [1] |

Note: The specific estrogen receptor subtype (ERα or ERβ) was not specified in the cited source for these IC₅₀ values.

Table 2: Cell Proliferation Assay (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative effect of compounds on estrogen-responsive cells, such as the T47D human breast cancer cell line. The 50% effective concentration (EC₅₀) represents the concentration at which half of the maximal proliferative response is observed.

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| (3S)-cis-Hinokiresinol (Nyasol) | T47D | 100 | [2] |

Studies have shown that the stimulatory effect of hinokiresinol isomers on the proliferation of estrogen-dependent T47D breast cancer cells can be blocked by an estrogen antagonist, confirming their action as estrogen agonists.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the phytoestrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to estrogen receptors.

-

Materials:

-

Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)

-

Radiolabeled ligand: [³H]-17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds (hinokiresinol isomers)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and counter

-

-

Procedure:

-

A constant amount of estrogen receptor preparation and a fixed concentration of [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound or 17β-estradiol.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is calculated from the competition curve.

-

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-dependent cells.

-

Cell Line:

-

MCF-7 or T47D human breast cancer cells (estrogen receptor-positive)

-

-

Procedure:

-

Cells are seeded in multi-well plates in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

After a period of estrogen deprivation, the cells are treated with various concentrations of the test compound or 17β-estradiol (positive control).

-

The cells are incubated for a set period (e.g., 6 days), allowing for cell proliferation.

-

Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

The concentration of the test compound that produces 50% of the maximum proliferative effect (EC₅₀) is determined from the dose-response curve.

-

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

-

Cell Line:

-

A suitable host cell line (e.g., HeLa, HEK293) transiently or stably transfected with:

-

An expression vector for human ERα or ERβ.

-

A reporter plasmid containing a luciferase gene under the control of an estrogen-responsive element (ERE) promoter.

-

-

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with various concentrations of the test compound or 17β-estradiol.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

The EC₅₀ value, representing the concentration of the test compound that induces a half-maximal luciferase response, is calculated.

-

Signaling Pathways and Molecular Mechanisms

The phytoestrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can initiate a cascade of molecular events leading to changes in gene expression and cellular responses.

Classical Genomic Pathway

In the classical or genomic pathway, this compound binds to ERα or ERβ located predominantly in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, phytoestrogens can also elicit rapid, non-genomic effects. These are often initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs). Activation of mERs can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence downstream cellular processes, including cell survival and proliferation, and can also cross-talk with the genomic signaling pathway.

Caption: Non-genomic signaling pathways activated by this compound.

Experimental Workflow for Characterization

The comprehensive characterization of the phytoestrogenic activity of a compound like this compound involves a multi-step experimental workflow.

Caption: Experimental workflow for characterizing phytoestrogenic activity.

Conclusion

This compound and its isomers, particularly (3S)-cis-hinokiresinol (nyasol), are potent phytoestrogens that exert their effects through direct interaction with estrogen receptors. The quantitative data clearly demonstrates a structure-dependent activity, with the cis-isomers showing higher affinity and potency. The activation of both genomic and non-genomic signaling pathways underscores the complex molecular mechanisms through which these compounds modulate cellular function. The detailed experimental protocols provided in this guide offer a standardized approach for the further investigation of this compound and other potential phytoestrogens. Continued research in this area is crucial for elucidating the full therapeutic potential of these natural compounds in the context of hormone-dependent diseases and for the development of novel selective estrogen receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Botanical History of (-)-Hinokiresinol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, historical context, and prevalence in various medicinal plants. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, biological functions, and the methodologies for its isolation and characterization.

Discovery and Historical Perspective

The story of hinokiresinol begins in the mid-20th century with the exploration of the chemical constituents of coniferous trees. The trans isomer of hinokiresinol was first isolated from the heartwood of the Japanese cypress, Chamaecyparis obtusa, by Hirose and colleagues in 1965. This discovery marked the initial identification of this novel norlignan. The cis isomer, often referred to as (-)-nyasol, was later identified from other botanical sources. The structural elucidation of these compounds was made possible through the application of spectroscopic techniques, which were rapidly advancing during that period.

Occurrence in the Plant Kingdom

This compound and its isomers are not exclusive to Chamaecyparis obtusa. Subsequent research has revealed their presence in a variety of medicinal plants across different families. Notable sources include:

-

Anemarrhena asphodeloides : The rhizomes of this plant, a staple in traditional Chinese medicine, are a significant source of (-)-nyasol (cis-hinokiresinol).

-

Chamaecyparis obtusa : The heartwood of the Japanese cypress remains a primary source for trans-hinokiresinol.

-

Trapa pseudoincisa : This aquatic herbaceous plant has also been identified as a source of cis-hinokiresinol.

-

Metasequoia glyptostroboides and Libocedrus yateensis : These coniferous species have also been reported to contain hinokiresinol.[1]

The concentration and yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time. While a crude extract yield of 26.7% (w/w) has been reported from the fibrous roots of Anemarrhena asphodeloides, specific quantitative data for this compound itself remains a subject of ongoing research.

Quantitative Data on Biological Activity

While data on the concentration of this compound in plants is limited, its biological activities have been quantified in various studies. The following table summarizes the reported IC50 values for cis-hinokiresinol, also known as (+)-nyasol.

| Biological Activity | Target/Assay | IC50 (µM) | Plant Source of Tested Compound |

| Antioxidant Activity | ABTS cation scavenging | 45.6 | Trapa pseudoincisa[2][3] |

| Antioxidant Activity | Superoxide anion radical scavenging | 40.5 | Trapa pseudoincisa[2][3] |

| Antiatherogenic Activity | LDL-oxidation inhibition | 5.6 | Trapa pseudoincisa[2][3] |

| Antiatherogenic Activity | Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition | 284.7 | Trapa pseudoincisa[2][3] |

| Antiatherogenic Activity | Human acyl-coenzyme A:cholesterol acyltransferase-1 (hACAT1) inhibition | 280.6 | Trapa pseudoincisa[2][3] |

| Antiatherogenic Activity | Human acyl-coenzyme A:cholesterol acyltransferase-2 (hACAT2) inhibition | 398.9 | Trapa pseudoincisa[2][3] |

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous laboratory procedures. Below are detailed methodologies for key experiments.

Extraction and Isolation of (-)-Nyasol (cis-Hinokiresinol) from Anemarrhena asphodeloides Rhizomes

This protocol is a generalized representation based on common practices for isolating lignans from plant materials.

-

Preparation of Plant Material : Air-dry the rhizomes of Anemarrhena asphodeloides and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered rhizomes with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is typically enriched with phenolic compounds, including norlignans.

-

-

Column Chromatography :

-

Subject the ethyl acetate fraction to silica gel column chromatography.[4][5][6][7][8]

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using thin-layer chromatography (TLC).

-

-

Further Purification :

-

Combine fractions containing the target compound and subject them to further purification using octadecylsilyl (ODS) gel column chromatography or preparative high-performance liquid chromatography (HPLC).[9]

-

A C18 column is commonly used for reversed-phase HPLC, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Characterization of this compound

The structural identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) :

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[2][15][16][17] The fragmentation pattern observed in the MS/MS spectrum provides further structural information.[2] A characteristic fragmentation involves the cleavage of the benzylic bond, resulting in a fragment ion at m/z 107.[2]

-

Signaling Pathways and Mechanisms of Action

This compound exhibits its therapeutic potential by modulating key signaling pathways involved in inflammation and angiogenesis.

Anti-Inflammatory Signaling Pathway

(-)-Nyasol (cis-hinokiresinol) has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[18][19] This is achieved through the downregulation of the NF-κB, Akt, and ERK signaling pathways, which are crucial for the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20][21][22]

Caption: Anti-inflammatory signaling pathway of this compound.

Anti-Angiogenic Signaling Pathway

cis-Hinokiresinol has demonstrated significant anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels.[23] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells. A key mechanism is the inhibition of the phosphorylation of VEGF Receptor 2 (VEGFR-2), a critical step in the activation of the downstream signaling cascade that promotes angiogenesis.[24][25][26]

Caption: Anti-angiogenic signaling pathway of this compound.

Conclusion

This compound, a norlignan with a rich history rooted in the study of medicinal plants, continues to be a compound of significant interest. Its presence in various botanicals and its potent anti-inflammatory and anti-angiogenic activities underscore its potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its discovery, occurrence, and biological activities, along with detailed experimental and mechanistic insights. Further research into the quantitative analysis of this compound in different plant sources and the elucidation of its complex pharmacological actions will undoubtedly pave the way for its future clinical applications.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. column-chromatography.com [column-chromatography.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 7. Purification [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparative separation of the polar part from the rhizomes of Anemarrhena asphodeloides using a hydrophilic C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of (-)-Hinokiresinol: A Comprehensive Technical Review

An In-depth Examination of the Pharmacological Effects and Underlying Mechanisms for Researchers and Drug Development Professionals